2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one
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Overview
Description
2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde, nitromethane, and appropriate amines.
Knoevenagel Condensation: The first step involves the condensation of 4-ethoxybenzaldehyde with nitromethane in the presence of a base like piperidine to form 4-ethoxy-β-nitrostyrene.
Michael Addition: The β-nitrostyrene undergoes a Michael addition with a suitable amine, such as 2-amino-4,6,7,8-tetrahydro-5H-chromen-5-one, under basic conditions to form the desired product.
Cyclization: The intermediate product is then cyclized under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The chromenone core can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: 2-amino-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-5H-chromen-5-one.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Quinone derivatives of the chromenone core.
Scientific Research Applications
2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its diverse functional groups.
Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.
Material Science: Its derivatives are explored for use in organic electronics and as fluorescent probes.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The chromenone core can intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-methoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one
- 2-amino-4-(4-chlorophenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one
- 2-amino-4-(4-fluorophenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one
Uniqueness
2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one is unique due to the presence of the ethoxy group, which can influence its lipophilicity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to varied pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydrochromen-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-2-23-11-8-6-10(7-9-11)14-15-12(20)4-3-5-13(15)24-17(18)16(14)19(21)22/h6-9,14H,2-5,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYBVIOYUBOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)OC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26667262 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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